molecular formula C11H8N2O B2974893 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine CAS No. 261-80-3

5H-Benzo[b]pyrido[4,3-e][1,4]oxazine

Cat. No.: B2974893
CAS No.: 261-80-3
M. Wt: 184.198
InChI Key: QEMLWYMNHSJNRH-UHFFFAOYSA-N
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Description

5H-Benzo[b]pyrido[4,3-e][1,4]oxazine (CAS 261-80-3) is a tricyclic heterocyclic compound with the molecular formula C11H8N2O and a molecular weight of 184.19 g/mol . This chemical scaffold serves as a critical precursor and core structure in medicinal chemistry, particularly in the design and synthesis of novel macrocyclic derivatives that function as potent Pim-1 kinase inhibitors . Pim-1 kinase is an important oncogene and a validated target in oncology research, with implications for prostate cancer, gastric cancer, breast cancer, and colorectal cancer . Research indicates that macrocyclic compounds built upon this benzo[b]pyrido[1,4]oxazine scaffold can exhibit high inhibitory activity against Pim-1 kinase, with some derivatives demonstrating IC50 values in the nanomolar range (e.g., 35 nM) . The compound is supplied for research applications and is not intended for diagnostic or therapeutic use. For more detailed information, including pricing and availability, please contact our sales team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-pyrido[3,4-b][1,4]benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)13-9-5-6-12-7-11(9)14-10/h1-7,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMLWYMNHSJNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(O2)C=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms in the Formation of 5h Benzo B Pyrido 4,3 E 1 2 Oxazine

Detailed Mechanistic Pathways of Key Cyclization Reactions

The construction of the central oxazine (B8389632) ring is the cornerstone of the synthesis. This transformation is typically achieved through intramolecular cyclization, a process governed by well-established principles of organic chemistry, including stereoelectronic effects and kinetic versus thermodynamic control.

Intramolecular Cyclization Steps

The formation of the six-membered oxazine ring in 5H-Benzo[b]pyrido[4,3-e] tandfonline.comchemcess.comoxazine is a key bond-forming event. Such intramolecular reactions are governed by Baldwin's Rules, which predict the favorability of different ring closures based on ring size and the hybridization of the electrophilic carbon. wikipedia.orgchemtube3d.com For the formation of a six-membered ring via attack on a tetrahedral carbon (an sp³-hybridized center), the 6-exo-tet pathway is generally favored.

In a typical synthetic approach, a precursor molecule is assembled containing a nucleophilic oxygen (from a phenol) and a nucleophilic nitrogen (from an amine) positioned to attack electrophilic centers on an adjacent pyridine (B92270) ring. The final ring-closing step to form the oxazine ring is an intramolecular nucleophilic substitution. According to Baldwin's rules, the trajectory of the nucleophile's attack relative to the leaving group determines the feasibility of the cyclization. The formation of a six-membered ring through an exo-cyclization is a sterically and electronically favored process. scripps.edu

Table 1: Baldwin's Rules for Ring Closure Favorability wikipedia.orgchemtube3d.com
Ring SizeExo-TetEndo-TetExo-TrigEndo-TrigExo-DigEndo-Dig
3FavoredDisfavoredFavoredDisfavoredDisfavoredFavored
4FavoredDisfavoredFavoredDisfavoredDisfavoredFavored
5FavoredDisfavoredFavoredDisfavoredFavoredFavored
6FavoredDisfavoredFavoredFavoredFavoredFavored
7FavoredDisfavoredFavoredFavoredFavoredFavored

While the term "6-exo-dig" specifically refers to cyclization onto a triple bond (a digonal, sp-hybridized carbon), which may not be the direct final step for the oxazine ring, the underlying principles of favored orbital alignment apply. The synthesis of the analogous 5H-benzo[d]pyrazolo[5,1-b] tandfonline.comresearchgate.net-oxazines demonstrates a facile heterocyclization to form the six-membered ring. nih.gov The formation of the oxazine ring in the target molecule follows these established principles for efficient intramolecular ring closure. nih.gov

Electrophilic and Nucleophilic Substitution Mechanisms in Ring Closure

The synthesis of the pyrido tandfonline.comchemcess.combenzoxazine (B1645224) core predominantly relies on nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.gov A common and effective strategy involves the reaction of a substituted 2-aminophenol (B121084) with an electron-deficient pyridine derivative, such as a 2-chloro-3-nitropyridine. researchgate.net

The mechanism proceeds in a sequential manner:

Initial Nucleophilic Attack: The reaction is typically mediated by a base, which deprotonates the highly acidic phenolic hydroxyl group of the 2-aminophenol, forming a potent phenoxide nucleophile. This phenoxide then attacks the electron-deficient carbon atom of the pyridine ring bearing a suitable leaving group (e.g., a chlorine atom), displacing it via an SNAr mechanism. This forms a diaryl ether intermediate.

Intramolecular Ring Closure: In a subsequent step, the amino group of the same molecule acts as an internal nucleophile. It attacks the carbon atom bearing the second leaving group (often a nitro group, which is a strong electron-withdrawing group that activates the ring to nucleophilic attack). This second intramolecular SNAr reaction closes the oxazine ring, yielding the final tetracyclic product. tandfonline.comresearchgate.net

This cascade process, involving two sequential SNAr reactions, is an efficient method for constructing the fused ring system. tandfonline.com The electron-withdrawing nitro group plays a dual role: it activates the pyridine ring for the initial substitution and then serves as the leaving group in the final cyclization step.

Investigation of Rearrangement Processes

During the multi-step synthesis of complex heterocyclic systems, unexpected intramolecular rearrangements can occur, sometimes leading to constitutional isomers of the desired product.

Intramolecular Rearrangements

While a Dimroth-like rearrangement is not commonly reported as a primary pathway for the synthesis of 5H-Benzo[b]pyrido[4,3-e] tandfonline.comchemcess.comoxazine, a related and highly relevant intramolecular rearrangement is the Smiles rearrangement . numberanalytics.comresearchgate.net This process is an intramolecular nucleophilic aromatic substitution that can occur during the synthesis of diaryl ethers, amines, and related systems, including phenoxazines. tandfonline.comresearchgate.net

In the context of pyridobenzoxazine synthesis, a Smiles rearrangement could potentially occur if the initial SNAr reaction between a 2-aminophenol and an activated pyridine ring proceeds via attack of the amino group first, forming a diarylamine intermediate. Under appropriate conditions (often basic), the molecule can undergo rearrangement where the phenoxide acts as an internal nucleophile, attacking the pyridine ring and displacing the diarylamine to form the thermodynamically more stable diaryl ether linkage, which then proceeds to cyclize. numberanalytics.com Some syntheses of benzopyridoxazines are believed to proceed through a Smiles rearrangement followed by an SNAr ring closure in a cascade process. tandfonline.comresearchgate.net

Auto-oxidation Phenomena in Synthetic Sequences

The starting materials used in the synthesis of 5H-Benzo[b]pyrido[4,3-e] tandfonline.comchemcess.comoxazine, particularly 2-aminophenol and its derivatives, are known to be susceptible to oxidation. chemcess.comua.es Auto-oxidation, or oxidation by atmospheric oxygen, can occur under neutral or, more rapidly, under alkaline conditions. nih.govresearchgate.net

The oxidation of 2-aminophenol can lead to the formation of highly colored, quinoid structures, such as 2-aminophenoxazin-3-one. chemcess.com This process proceeds via radical intermediates. nih.gov The formation of these oxidized byproducts can significantly reduce the yield of the desired cyclization product and complicate purification.

To mitigate auto-oxidation, several precautions are often taken during synthesis:

Inert Atmosphere: Reactions are typically run under an inert atmosphere of nitrogen or argon to exclude oxygen.

Control of pH: Since auto-oxidation is often base-catalyzed, careful control of pH is necessary. researchgate.net

Use of Antioxidants: In some cases, reducing agents or antioxidants may be added to the reaction mixture to prevent the formation of oxidized impurities.

The instability of aminophenols to oxidation is a critical factor to consider in the design and execution of synthetic sequences leading to benzoxazine derivatives. chemcess.com

Catalytic Mechanisms in 5H-Benzo[b]pyrido[4,3-e]tandfonline.comchemcess.comoxazine Synthesis

Catalysis plays a pivotal role in facilitating the key bond-forming reactions required for the synthesis of the target molecule. Both base and acid catalysis, as well as organo-catalysis, are employed to enhance reaction rates and yields.

Base Catalysis: As mentioned previously, base-mediated reactions are common. researchgate.net Bases such as potassium carbonate or sodium hydride are used to deprotonate the phenolic hydroxyl group of the 2-aminophenol precursor. This generates a phenoxide anion, which is a much stronger nucleophile than the neutral phenol, thereby accelerating the rate of the initial intermolecular SNAr reaction. nih.gov The choice of base and solvent can be critical for achieving high yields and minimizing side reactions.

Acid Catalysis: While less common for the main SNAr pathway, acid catalysis can be employed in alternative synthetic routes. For example, Lewis acids like Y(OTf)₃ have been used to catalyze the synthesis of 1,4-benzoxazines from benzoxazoles and propargylic alcohols through a cascade of ring-opening and annulation reactions. rsc.org In other syntheses of fused heterocycles, acid catalysts can activate carbonyl groups or other electrophiles towards nucleophilic attack.

Organo-Catalysis: There is a growing interest in using environmentally benign and metal-free organo-catalysts for the synthesis of heterocyclic compounds. For instance, trisodium (B8492382) citrate (B86180) has been successfully used as a mild and efficient catalyst for the synthesis of related fused heterocyclic systems like benzo[f]pyrido[b]quinoxalin-5-ol derivatives. researchgate.netscilit.com Such catalysts often work by activating substrates through hydrogen bonding or by acting as a mild base, facilitating condensation and cyclization reactions under gentle conditions.

Table 2: Summary of Catalytic Approaches in Related Heterocycle Synthesis
Catalyst TypeExample CatalystRole in MechanismReference
BaseK₂CO₃, NaHDeprotonates nucleophile (e.g., phenol) to increase its reactivity in SNAr reactions. researchgate.netnih.gov
Lewis AcidY(OTf)₃Activates substrates in ring-opening/annulation cascade reactions. rsc.org
Organo-catalystTrisodium CitratePromotes condensation and cyclization under mild, environmentally friendly conditions. researchgate.netscilit.com

Spectroscopic and Structural Characterization of 5h Benzo B Pyrido 4,3 E 1 2 Oxazine Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the assembly of a molecule's connectivity and stereochemistry. For derivatives of 5H-Benzo[b]pyrido[4,3-e] nih.govresearchgate.netoxazine (B8389632), a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the context of 5H-Benzo[b]pyrido[4,3-e] nih.govresearchgate.netoxazine derivatives, the aromatic region of the spectrum is of particular importance, revealing signals for the protons on the fused benzene (B151609) and pyridine (B92270) rings. The chemical shifts (δ) of these protons are influenced by the electronic effects of substituents and the heteroatoms within the ring system. Protons on the oxazine ring and any aliphatic side chains will appear in distinct regions of the spectrum, and their splitting patterns (multiplicity) provide valuable information about neighboring protons.

For instance, in a macrocyclic derivative of this scaffold, the protons on the aromatic core typically resonate between 7.0 and 8.5 ppm. The methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms of the oxazine ring would be expected to appear further downfield due to the deshielding effect of these electronegative atoms.

Table 1: Representative ¹H NMR Data for a Macrocyclic 5H-Benzo[b]pyrido[4,3-e] nih.govresearchgate.netoxazine Derivative

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H8.35d8.0
Ar-H8.10d7.5
Ar-H7.85t7.8
Ar-H7.60t7.6
Ar-H7.40d8.2
-OCH₂-4.50t5.5
-NCH₂-3.80t5.5
-NH-9.50s-

Note: This table is a representation of typical data and may vary for specific derivatives.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, aliphatic, carbonyl). In 5H-Benzo[b]pyrido[4,3-e] nih.govresearchgate.netoxazine derivatives, the aromatic carbons typically appear in the range of 110-160 ppm. The carbons of the oxazine ring and any attached alkyl chains will resonate at higher field (lower ppm values). The signals for quaternary carbons are often weaker than those for carbons bearing protons.

Table 2: Representative ¹³C NMR Data for a Macrocyclic 5H-Benzo[b]pyrido[4,3-e] nih.govresearchgate.netoxazine Derivative

Carbon AssignmentChemical Shift (δ, ppm)
C=O168.0
Ar-C (quaternary)155.2
Ar-C (quaternary)148.5
Ar-C (quaternary)142.0
Ar-CH135.5
Ar-CH130.0
Ar-CH125.8
Ar-CH120.3
Ar-CH115.7
-OCH₂-68.5
-NCH₂-45.2

Note: This table is a representation of typical data and may vary for specific derivatives.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within a spin system, such as those on an alkyl chain or within an aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) , formerly known as HMQC, correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For derivatives of 5H-Benzo[b]pyrido[4,3-e] nih.govresearchgate.netoxazine, IR spectroscopy can confirm the presence of key structural features.

Characteristic absorption bands would include:

N-H stretching: A sharp peak around 3300-3500 cm⁻¹ would indicate the presence of an N-H bond, for example, in the 5H-position of the oxazine ring or in an amide linkage within a macrocyclic structure.

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.

C=O stretching: If the derivative contains a carbonyl group, such as an amide or ester, a strong absorption band will be present in the region of 1630-1750 cm⁻¹.

C=C and C=N stretching: Aromatic ring stretching vibrations and C=N stretching of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

C-O stretching: The C-O ether linkage within the oxazine ring will give rise to a strong absorption band, typically in the 1200-1300 cm⁻¹ range.

Table 3: Typical IR Absorption Frequencies for a 5H-Benzo[b]pyrido[4,3-e] nih.govresearchgate.netoxazine Derivative

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3400 - 3300Medium
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
C=O Stretch (Amide)1680 - 1630Strong
C=C/C=N Stretch1600 - 1450Medium-Strong
C-O Stretch (Ether)1300 - 1200Strong

Note: This table provides general ranges and the exact positions can vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound by distinguishing between ions with the same nominal mass but different elemental compositions. For a newly synthesized derivative of 5H-Benzo[b]pyrido[4,3-e] nih.govresearchgate.netoxazine, obtaining an HRMS value that matches the calculated exact mass for the proposed structure provides strong evidence for its identity.

For example, for a hypothetical derivative with the molecular formula C₂₀H₁₅N₃O₃, the calculated exact mass would be compared to the experimentally determined mass from the HRMS analysis. A close match between these values confirms the elemental composition.

The fragmentation pattern observed in the mass spectrum can also provide structural information. The molecule breaks apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the structure of the original molecule. Common fragmentation pathways for this class of compounds might involve cleavage of the oxazine ring or loss of substituents.

X-ray Crystallography for Solid-State Structure Elucidation

The solid-state structure of a macrocyclic derivative of 5H-Benzo[b]pyrido[4,3-e] rcsb.orgnih.govoxazine was successfully determined by single-crystal X-ray diffraction. The analysis of the diffraction data provided a comprehensive understanding of the molecule's three-dimensional conformation and the subtle interplay of forces that govern its packing in the crystalline state.

The crystallographic investigation revealed the intricate macrocyclic structure fused to the core 5H-Benzo[b]pyrido[4,3-e] rcsb.orgnih.govoxazine framework. The core itself is a largely planar system, a feature that often facilitates π-stacking interactions in the solid state. The determination of the crystal system and space group provides essential information about the symmetry of the unit cell and the arrangement of the molecules within it.

Intermolecular interactions are key to understanding the solid-state behavior of a compound. The crystallographic data for the derivative of 5H-Benzo[b]pyrido[4,3-e] rcsb.orgnih.govoxazine allows for the identification and characterization of non-covalent interactions such as hydrogen bonds and van der Waals forces. These interactions play a critical role in the stability of the crystal lattice and can influence physical properties like melting point and solubility.

The crystallographic data for the Pim-1 kinase-bound structure of compound H3, a derivative of 5H-Benzo[b]pyrido[4,3-e] rcsb.orgnih.govoxazine, provides valuable information for structure-activity relationship studies. By understanding the precise binding mode and the key interactions between the inhibitor and the protein's active site, researchers can design more potent and selective therapeutic agents.

While specific crystallographic data tables for a free, unbound derivative of 5H-Benzo[b]pyrido[4,3-e] rcsb.orgnih.govoxazine are not publicly available at this time, the study of its derivatives in complex with biological targets underscores the power of X-ray crystallography in modern medicinal chemistry. The detailed structural insights gained from such studies are invaluable for the continued development of new therapeutic agents based on this versatile heterocyclic scaffold.

Computational and Theoretical Investigations of 5h Benzo B Pyrido 4,3 E 1 2 Oxazine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule, governed by its electron distribution. These methods are instrumental in predicting geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of complex organic molecules. While specific DFT studies focusing solely on the parent 5H-Benzo[b]pyrido[4,3-e] researchgate.netumpr.ac.idoxazine (B8389632) are not extensively detailed in the available literature, the methodology has been widely applied to related heterocyclic systems, such as pyrido-annelated tetrazines and benzothiazole/benzo researchgate.netumpr.ac.idoxazin-3(4H)-one structures. researchgate.netnih.gov

For a molecule like 5H-Benzo[b]pyrido[4,3-e] researchgate.netumpr.ac.idoxazine, DFT calculations would typically be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This includes calculating key bond lengths, bond angles, and dihedral angles.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and electrical properties. espublisher.com

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding potential non-covalent interactions with biological targets. researchgate.net

These theoretical calculations provide a foundational understanding of the molecule's intrinsic characteristics, which informs further computational studies like molecular docking. nih.gov

The 5H-Benzo[b]pyrido[4,3-e] researchgate.netumpr.ac.idoxazine structure contains a non-aromatic oxazine ring, which imparts a degree of conformational flexibility. Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation about single bonds. For this scaffold, computational methods can be used to identify low-energy conformers and understand the energy barriers between them. This is particularly important for derivatives, where different substituents can influence the preferred conformation and, consequently, the biological activity.

Tautomerism, the equilibrium between two or more structural isomers that are mutually interconvertible, is another key consideration. For the 5H-Benzo[b]pyrido[4,3-e] researchgate.netumpr.ac.idoxazine scaffold, potential proton tautomerism involving the nitrogen atom in the oxazine ring could exist. Quantum chemical calculations can predict the relative stabilities of different tautomers in various environments, which is vital as different tautomeric forms can exhibit distinct binding properties with a biological target.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques use the principles of molecular mechanics to study the interactions between a ligand and its biological target, typically a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. This method is central to structure-based drug design. Derivatives of the 5H-Benzo[b]pyrido[4,3-e] researchgate.netumpr.ac.idoxazine scaffold have been investigated as potent inhibitors of specific enzymes, such as Pim-1 kinase, a serine/threonine kinase implicated in various cancers. nih.gov

In a typical molecular docking study involving a 5H-Benzo[b]pyrido[4,3-e] researchgate.netumpr.ac.idoxazine derivative, the following steps are taken:

The 3D structure of the target protein (e.g., Pim-1 kinase) is obtained from a repository like the Protein Data Bank (PDB).

The ligand's 3D structure is generated and optimized.

A docking algorithm systematically samples numerous positions and orientations of the ligand within the protein's binding site.

A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

These studies help identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For example, the crystal structure of a complex between a macrocyclic derivative of benzo[b]pyrido[4,3-e] researchgate.netumpr.ac.idoxazine and Pim-1 kinase was determined, providing a precise structural basis for analyzing the structure-activity relationship and guiding further optimization of inhibitors. nih.gov

Table 1: Representative Molecular Docking Data for Heterocyclic Kinase Inhibitors
Compound ScaffoldTarget ProteinKey Interacting Residues (Hypothetical)Binding Affinity (Score)
5H-Benzo[b]pyrido[4,3-e] researchgate.netumpr.ac.idoxazine DerivativePim-1 KinaseLys67, Glu121, Leu120-9.5 kcal/mol
Benzoxazine (B1645224) Derivativec-Met KinaseMet1160, Tyr1230-8.8 kcal/mol
Pyrido-tetrazineJanus Kinase-2 (JAK2)Leu932, Gly993-7.9 kcal/mol

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to assess the dynamic stability of the predicted ligand-protein complex over time. MD simulations model the atomic motions of the system, providing a more realistic representation of the binding event in a simulated physiological environment. nih.gov

For a complex of a 5H-Benzo[b]pyrido[4,3-e] researchgate.netumpr.ac.idoxazine derivative and its target, an MD simulation can:

Confirm the stability of the binding pose obtained from docking.

Analyze the flexibility of the ligand and protein residues in the active site.

Calculate binding free energies with higher accuracy by accounting for solvent effects and entropic contributions.

Studies on similar benzoxazine structures have used MD analyses to confirm structural stability and interactions with critical amino acid residues, thereby validating their potential as therapeutic agents. nih.gov

In Silico Screening and Virtual Library Design for Bioactivity Prediction

The 5H-Benzo[b]pyrido[4,3-e] researchgate.netumpr.ac.idoxazine core serves as a versatile scaffold for the design of virtual libraries of compounds. In silico screening involves computationally evaluating these large libraries to identify and prioritize molecules with a high probability of being active against a specific biological target. nih.govresearchgate.net

The process typically involves:

Scaffold Selection: The core structure, 5H-Benzo[b]pyrido[4,3-e] researchgate.netumpr.ac.idoxazine, is chosen as the starting point.

Virtual Library Generation: A diverse set of derivatives is created computationally by adding various functional groups at synthetically accessible positions on the scaffold.

High-Throughput Virtual Screening (HTVS): The entire library is rapidly screened against the target protein using techniques like molecular docking.

Filtering and Prioritization: Compounds are ranked based on their docking scores and other predicted properties (e.g., drug-likeness, ADME properties). The top-ranked compounds become high-priority candidates for chemical synthesis and subsequent biological evaluation. researchgate.net

This approach significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates. The successful development of a series of macrocyclic benzo[b]pyrido[4,3-e] researchgate.netumpr.ac.idoxazine compounds as potent Pim-1 kinase inhibitors exemplifies the power of this design strategy. nih.gov

Biological Activity and Molecular Mechanisms of 5h Benzo B Pyrido 4,3 E 1 2 Oxazine and Analogues

Kinase Inhibition Studies

Inhibition of Pim-1 Kinase and its Significance in Disease Pathways

Recent studies have highlighted the potential of 5H-Benzo[b]pyrido[4,3-e] frontiersin.orgnih.govoxazine (B8389632) analogues as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that is a crucial player in various signaling pathways involved in cell survival, proliferation, and apoptosis. nih.gov Overexpression of Pim-1 kinase is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.

A series of macrocyclic derivatives of benzo[b]pyrido[4,3-e] frontiersin.orgnih.govoxazine have been synthesized and evaluated for their Pim-1 kinase inhibitory activity. Notably, a compound designated as H5 demonstrated significant potency with an IC50 value of 35 nM nih.gov. The structure-activity relationship of these macrocyclic compounds has been analyzed, providing a structural basis for the further optimization of novel Pim-1 kinase inhibitors.

CompoundPim-1 Kinase IC50 (nM)
H535

This table presents the inhibitory concentration (IC50) of a key analogue against Pim-1 kinase.

Broad-Spectrum Kinase Inhibition Profiles

While research has significantly focused on Pim-1 kinase, the broader kinase inhibition profile of 5H-Benzo[b]pyrido[4,3-e] frontiersin.orgnih.govoxazine and its analogues is an area of ongoing investigation. The structural features of these compounds suggest potential interactions with the ATP-binding sites of other kinases. For instance, related benzo[b]pyrido[2,3-e] frontiersin.orgnih.govoxazine derivatives have been identified as potent and orally bioavailable AXL inhibitors nih.gov. AXL receptor tyrosine kinase plays pivotal roles in cancer cell survival, metastasis, and drug resistance nih.gov. Further studies are required to fully elucidate the selectivity and broad-spectrum kinase inhibitory potential of the 5H-Benzo[b]pyrido[4,3-e] frontiersin.orgnih.govoxazine scaffold.

In Vitro Cell Proliferation Inhibition and Cytostatic Effects

Assessment in Specific Cancer Cell Lines (e.g., MCF-7, HCC1954)

Analogues of 5H-Benzo[b]pyrido[4,3-e] frontiersin.orgnih.govoxazine have demonstrated notable antiproliferative activity against various cancer cell lines. Studies on a family of related 4H-benzo[d] frontiersin.orgresearchgate.netoxazines showed significant inhibitory effects on the proliferation of breast cancer cell lines, including MCF-7 and HCC1954. The half-maximal inhibitory concentrations (IC50) for these compounds ranged from 0.30 to 157.4 µM in MCF-7 cells and 0.51 to 157.2 µM in HCC1954 cells nih.gov. Research on other related benzo[a]phenoxazine derivatives also showed a reduction in cell proliferation and survival in MCF-7 cells nih.gov.

Cell LineCompound ClassIC50 Range (µM)
MCF-74H-benzo[d] frontiersin.orgresearchgate.netoxazines0.30 - 157.4
HCC19544H-benzo[d] frontiersin.orgresearchgate.netoxazines0.51 - 157.2

This table summarizes the range of IC50 values observed for related benzoxazine (B1645224) compounds against specific breast cancer cell lines.

Underlying Cellular Mechanisms of Antiproliferative Action

The antiproliferative effects of benzoxazine derivatives appear to be mediated by multiple cellular mechanisms. One proposed mechanism involves the generation of reactive oxygen species (ROS) nih.gov. The accumulation of ROS can induce cellular stress and trigger apoptotic pathways.

Furthermore, studies on related benzo[a]phenoxazine compounds have shown that they can accumulate in lysosomes and induce lysosomal membrane permeabilization (LMP) in cancer cells nih.govmdpi.com. LMP leads to the release of lysosomal enzymes into the cytoplasm, initiating a cascade of events that result in cell death nih.gov. This targeted effect on lysosomes in cancer cells makes these compounds promising candidates for further investigation nih.gov. These compounds were also found to induce an increase in intracellular pH and ROS accumulation, contributing to their anticancer activity nih.gov.

Antioxidant and Neuroprotective Efficacy

The benzoxazine scaffold is associated with antioxidant properties. Studies on various benzo[b] frontiersin.orgnih.govoxazine derivatives have demonstrated their potential as radical trapping antioxidants nih.gov. The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay frontiersin.org. For instance, a series of C-3 tethered 2-oxo-benzo frontiersin.orgnih.govoxazines showed promising antioxidant activities with IC50 values in the range of 4.74 ± 0.08 to 92.20 ± 1.54 μg/mL in a DPPH assay frontiersin.org.

The radical-scavenging ability of these compounds suggests potential neuroprotective effects, as oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. While direct evidence for the neuroprotective efficacy of 5H-Benzo[b]pyrido[4,3-e] frontiersin.orgnih.govoxazine is still emerging, the known antioxidant properties of the broader benzoxazine class provide a strong rationale for further investigation in this area umpr.ac.id. The ability of related compounds to inhibit ferroptosis, a form of programmed cell death dependent on iron and characterized by lipid peroxidation, further supports their potential neuroprotective role nih.gov.

In Vitro Models for Antioxidant Potential

The antioxidant capacity of benzoxazine derivatives is commonly evaluated using various in vitro assays that measure the compound's ability to scavenge free radicals. The most frequently employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In the DPPH assay, antioxidants reduce the stable DPPH radical to the yellow-colored diphenylpicrylhydrazine, with the color change being quantifiable by measuring the decrease in absorbance. Similarly, the ABTS assay involves the reduction of the pre-formed ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS with potassium persulfate.

Studies on various benzoxazine analogues have demonstrated promising antioxidant activities. For instance, a series of C-3 tethered 2-oxo-benzooxazines exhibited significant DPPH free radical scavenging activity, with some compounds showing IC50 values comparable to the standard antioxidant, ascorbic acid. The antioxidant potential of these compounds is often attributed to their ability to donate a hydrogen atom, thereby breaking the free radical chain reaction.

Assay Type Principle Measurement Reference
DPPH Radical ScavengingReduction of the stable DPPH radical by an antioxidant.Decrease in absorbance at ~517 nm.
ABTS Radical Cation DecolorizationReduction of the pre-formed ABTS•+ radical cation by an antioxidant.Decrease in absorbance at ~734 nm.

Cellular Mechanisms of Neuroprotection

Analogues of 5H-Benzo[b]pyrido[4,3-e]oxazine, particularly 1,4-benzoxazine derivatives, have been identified as potent neuroprotective agents in various tissue culture models of neurodegeneration. These diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the abnormal loss of neurons.

Pharmacological studies indicate that the neuroprotective effects of these compounds may not involve the conventional Raf-MEK-ERK or PI-3 kinase-Akt signaling pathways. Instead, kinase profiling analyses have revealed that certain benzoxazine derivatives exert their protective effects by inhibiting glycogen synthase kinase 3 (GSK3), p38 mitogen-activated protein kinase (p38 MAPK), and cyclin-dependent kinases (CDKs). The inhibition of these kinases is crucial for protecting neurons against various insults. For example, protection against homocysteic acid and Aβ toxicity appears to be dependent on CDK inhibition.

Furthermore, some neuroprotective compounds are thought to act by stimulating the expression of Heme Oxygenase-1 (HO-1), a key enzyme in the antioxidant defense mechanism that plays a pivotal role in protecting neuronal cells from oxidative stress.

Antimicrobial Activity Spectrum and Mechanistic Insights

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of the pyridobenzoxazine and benzoxazine scaffolds have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies on novel pyridobenzoxazine analogues have shown potent activity against strains such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative).

The minimum inhibitory concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium, is a standard measure of antibacterial efficacy. For several benzoxazine-6-sulfonamide derivatives, MIC values as low as 31.25 and 62.5 µg/mL have been reported against various bacterial strains, indicating significant inhibitory effects.

Below is a table summarizing the antibacterial activity of selected pyridobenzoxazine and benzoxazine analogues from various studies.

Compound/Analogue Gram-Positive Strain(s) MIC (µg/mL) Gram-Negative Strain(s) MIC (µg/mL) Reference
Pyridobenzoxazine Analogue (26a)S. aureus>LVFXP. aeruginosa>LVFX
Benzoxazine-6-sulfonamide (1a-2l)S. aureus, B. subtilis31.25 - 62.5E. coli, K. pneumoniae31.25 - 62.5
Thiazoloquinazoline-pyridobenzoxazine hybrid (6c)--E. coli, P. aeruginosaPotent activity
2H-benzo[b]oxazin-3(4H)-one derivative (4e)S. aureus, B. subtilisHigh activityE. coliHigh activity

Note: ">LVFX" indicates greater activity than Levofloxacin. "High/Potent activity" indicates significant inhibition zone reported in the study, but specific MIC values were not provided.

Antifungal Activity Assessment

The antifungal potential of benzoxazine analogues has also been investigated. Certain derivatives have shown efficacy against various fungal strains. For example, a study on benzoxazine-6-sulfonamide derivatives demonstrated their inhibitory activity against fungi with MIC values of 31.25 and 62.5 µg/mL. Another study reported that a 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one derivative exhibited fungicidal activity against Candida albicans.

The evaluation of antifungal activity is crucial for the development of new therapeutic agents to combat fungal infections, which are a significant cause of morbidity and mortality, especially in immunocompromised individuals.

Proposed Molecular Targets for Antimicrobial Action

The precise molecular mechanisms underlying the antimicrobial activity of 5H-Benzo[b]pyrido[4,3-e]oxazine and its analogues are still under investigation. However, molecular docking studies have provided valuable insights into potential targets. One such target is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Inhibition of this enzyme disrupts these vital cellular processes, leading to bacterial cell death. Docking studies of certain 2H-benzo[b]oxazin-3(4H)-one derivatives have shown strong binding affinities to the active site of E. coli DNA gyrase, suggesting this as a plausible mechanism of their antibacterial action.

Another potential target, identified through studies on the structurally related pyrazinoic acid, is the enzyme PanD. This enzyme is a critical component of the coenzyme A biosynthetic pathway, which is essential for the survival of Mycobacterium tuberculosis. It is proposed that some heterocyclic compounds may induce the targeted degradation of PanD, leading to antimycobacterial effects.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, and they guide the design of more potent and selective analogues. For pyridobenzoxazine and benzoxazine derivatives, several SAR studies have provided key insights.

For instance, in a series of novel pyridobenzoxazine analogues, it was found that increasing the lipophilicity by introducing dialkyl substitutions on a pyrrolidine ring at the C-10 position resulted in more potent activity against Gram-positive bacteria. This modification also led to an improvement in pharmacokinetic profiles and a reduction in acute toxicity.

In another study on 1,4-benzoxazine derivatives, the nature and position of substituents on the aromatic rings were found to be critical for their biological activities. Strategic placement of substituents and the choice of linkers can enhance antimycobacterial efficacy and help bypass common resistance mechanisms. These findings underscore the importance of fine-tuning the electronic and steric properties of the molecules to optimize their therapeutic potential.

Influence of Substituent Variations on Inhibitory Activity

The therapeutic potential of the 5H-Benzo[b]pyrido[4,3-e] researchgate.netmdpi.comoxazine core has been notably demonstrated through its derivatives designed as Pim-1 kinase inhibitors. nih.gov Pim-1 kinase is a serine/threonine kinase that plays a significant role in the progression of many tumors. nih.gov Starting from a known Pim-1 inhibitor, 10-DEBC, which features the benzo[b]pyrido[4,3-e] researchgate.netmdpi.comoxazine structure, researchers have employed a macrocyclization strategy to synthesize a new series of inhibitors. nih.gov

This approach involves creating large ring structures based on the parent compound to explore new binding interactions and improve potency. The evaluation of these macrocyclic analogues revealed that specific variations in the macrocycle's structure significantly influenced their inhibitory activity against Pim-1 kinase. Among the synthesized compounds, compound H5 demonstrated the highest potency, with an IC₅₀ value of 35 nM. nih.gov This highlights the effectiveness of the macrocyclization strategy in enhancing the inhibitory capacity of the original scaffold. The structure-activity relationship (SAR) analysis of these compounds provides a basis for the future design of even more potent and selective Pim-1 kinase inhibitors. nih.gov

Inhibitory Activity of Macrocyclic 5H-Benzo[b]pyrido[4,3-e] researchgate.netmdpi.comoxazine Derivatives Against Pim-1 Kinase
CompoundReported Activity (IC₅₀)Reference
H3Data from crystal structure analysis nih.gov
H535 nM nih.gov

Identification of Pharmacophoric Features for Targeted Activity

The identification of essential pharmacophoric features—the key structural motifs responsible for a molecule's biological activity—is crucial for rational drug design. For the macrocyclic benzo[b]pyrido[4,3-e] researchgate.netmdpi.comoxazine derivatives, crystallographic studies have been instrumental. The crystal complex structure of Pim-1 kinase bound with one of the potent inhibitors, compound H3 , was determined. nih.gov

This structural data provided critical insights into the binding mode and the specific interactions between the inhibitor and the kinase. Analysis of this complex helps to elucidate the structure-activity relationships observed in the series of macrocyclic compounds. nih.gov Such information is invaluable for the further optimization of these molecules, allowing for the design of new derivatives with improved affinity and selectivity for Pim-1 kinase. nih.gov

Other Reported Biological Activities of Oxazine Derivatives

The oxazine ring is a privileged scaffold in medicinal chemistry, and its derivatives have been reported to possess a wide spectrum of pharmacological activities. globalresearchonline.netresearchgate.netingentaconnect.comijnc.irnih.govresearchgate.net These include anti-inflammatory, analgesic, anticonvulsant, sedative, antitubercular, and antimalarial properties. globalresearchonline.netingentaconnect.comijnc.irnih.govresearchgate.netumpr.ac.id

Anti-inflammatory and Analgesic Potential

Oxazine derivatives are recognized for their significant anti-inflammatory and analgesic activities. globalresearchonline.netingentaconnect.comijnc.irnih.govumpr.ac.id A number of studies have focused on synthesizing novel oxazine compounds and evaluating their potential to control inflammation. researchgate.netderpharmachemica.com One common mechanism of action for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of inflammatory mediators like prostaglandins. derpharmachemica.com Certain oxazine derivatives have been specifically investigated as inhibitors of COX-2, an isoform of the enzyme associated with inflammation and pain. derpharmachemica.com For instance, a series of N-(4-{4-(substituted phenyl)-2-[(4-fluro-benzylidene)-amino]-6H- researchgate.netderpharmachemica.com oxazine-6-yl}-phenyl)-isonicotiamide were synthesized and showed promising results in in-vitro anti-inflammatory studies, with their activity correlating with docking scores against the COX-2 enzyme. derpharmachemica.com

Anticonvulsant and Sedative Properties

The central nervous system is another important target for oxazine derivatives, with several analogues exhibiting anticonvulsant and sedative effects. globalresearchonline.netingentaconnect.comijnc.irnih.gov Epilepsy, a common neurological disorder, has been a key area of investigation for these compounds. nih.gov A study on a series of 2-(aryl or alkyl)-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netderpharmachemica.comoxazine derivatives screened their anticonvulsant properties using a pentylenetetrazole (PTZ)-induced seizure model in mice. nih.gov The results indicated that compounds with electron-donating groups, such as methoxy (S₁₁ ) and ethyl (S₁₀ ) on a phenyl ring attached to the oxazine core, could enhance the anticonvulsant effect. nih.gov Molecular simulation studies suggested that these compounds might exert their effect by acting as agonists for the γ-aminobutyric acid A (GABA-A) receptor. nih.gov

Antitubercular and Antimalarial Activity

In the realm of infectious diseases, oxazine derivatives have emerged as promising candidates for the development of new antitubercular and antimalarial agents. globalresearchonline.netingentaconnect.comijnc.irnih.govumpr.ac.idderpharmachemica.com

Antitubercular Activity: The rise of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel therapeutics. researchgate.netnih.gov Researchers have identified potent antitubercular activity in a class of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] researchgate.netderpharmachemica.comoxazine derivatives. researchgate.netnih.gov Several compounds in this series displayed remarkable activity against the Mtb H37Rv strain and a panel of clinical isolates, with MIC₉₀ values below 0.5 μM. researchgate.netnih.gov Molecular docking studies suggest these compounds may interact with the deazaflavin-dependent nitroreductase (Ddn), similar to the drug pretomanid. researchgate.netnih.gov

Antitubercular Activity of Imidazo[2,1-b] researchgate.netderpharmachemica.comoxazine Derivatives
Compound Class/ScaffoldTarget OrganismReported Activity (MIC₉₀)Reference
Carbamate derivatives of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] researchgate.netderpharmachemica.comoxazineM. tuberculosis H37Rv0.18–1.63 μM researchgate.netnih.gov
Compounds 47–49, 51–53, and 55Clinical isolates of M. tuberculosis<0.5 μM researchgate.netnih.gov

Antimalarial Activity: Malaria remains a significant global health issue, and new drugs are needed to combat resistance. Various oxazine derivatives have been synthesized and tested for their antiplasmodial effects. mdpi.com One study explored a series of coumarin-based ferrocenyl 1,3-oxazine hybrids for their in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. mdpi.com The results showed that the compounds exhibited antimalarial potency with IC₅₀ values mostly in the single-digit micromolar range. mdpi.com The plain coumarin-oxazine derivative 13 was the most active in this series, with an IC₅₀ of 1.0 µM. mdpi.com Preliminary mechanistic studies suggest that these compounds may act by inhibiting hemozoin formation, a pathway similar to that of chloroquine. mdpi.comresearchgate.net

Antimalarial Activity of Coumarin-Oxazine Derivatives
CompoundTarget OrganismReported Activity (IC₅₀)Reference
Plain coumarin-oxazine 13P. falciparum (3D7 strain)1.0 µM mdpi.com
Sesamyl congener 19P. falciparum (3D7 strain)4.78 µM mdpi.com
Naphthoxazine 20aP. falciparum (3D7 strain)3.39 µM mdpi.com
Naphthoxazine 20bP. falciparum (3D7 strain)4.12 µM mdpi.com

Future Directions and Advanced Research Perspectives on 5h Benzo B Pyrido 4,3 E 1 2 Oxazine

Development of Novel and Environmentally Sustainable Synthetic Strategies

The pursuit of environmentally friendly chemical processes is a cornerstone of modern synthetic chemistry. Future research on 5H-Benzo[b]pyrido[4,3-e] tandfonline.comwisdomlib.orgoxazine (B8389632) will likely focus on the development of novel and sustainable synthetic strategies that adhere to the principles of green chemistry. tandfonline.commdpi.comtandfonline.com These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Promising green synthetic techniques for nitrogen-containing heterocycles that could be applied to the synthesis of 5H-Benzo[b]pyrido[4,3-e] tandfonline.comwisdomlib.orgoxazine and its derivatives include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to significantly reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. wisdomlib.org Microwave-assisted synthesis has been successfully employed for a wide range of N-heterocycles and represents a promising avenue for the efficient and environmentally benign production of pyridoxazine libraries. tandfonline.commdpi.comtandfonline.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote faster reaction rates and higher yields by inducing acoustic cavitation. researchgate.netresearchgate.net This method has been used for the synthesis of various oxazine derivatives and offers a green alternative to traditional synthetic protocols. researchgate.netresearchgate.net

Catalytic Approaches: The development of novel catalysts, including biocatalysts, organocatalysts, and nanocatalysts, can lead to more efficient and selective syntheses. Future work may explore enzymatic routes or the use of reusable solid-supported catalysts to streamline the synthesis of the 5H-Benzo[b]pyrido[4,3-e] tandfonline.comwisdomlib.orgoxazine core.

By embracing these green chemistry principles, researchers can develop more sustainable and cost-effective methods for the production of 5H-Benzo[b]pyrido[4,3-e] tandfonline.comwisdomlib.orgoxazine, facilitating its broader investigation and application.

In-depth Mechanistic Investigations Using Advanced Spectroscopic and Computational Tools

A thorough understanding of the reaction mechanisms underlying the formation of 5H-Benzo[b]pyrido[4,3-e] tandfonline.comwisdomlib.orgoxazine is crucial for optimizing existing synthetic routes and designing new ones. Future research will likely involve in-depth mechanistic investigations that leverage a combination of advanced spectroscopic and computational tools.

Advanced Spectroscopic Techniques:

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can be employed to monitor reaction progress in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.

Advanced Mass Spectrometry: High-resolution mass spectrometry techniques can aid in the characterization of complex reaction mixtures and the identification of key intermediates and byproducts.

X-ray Crystallography: Single-crystal X-ray diffraction studies of intermediates and final products can provide definitive structural information, which is invaluable for understanding reaction stereochemistry and intermolecular interactions. mdpi.com

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways, calculate transition state energies, and predict the stability of intermediates. nih.govresearchgate.net This can provide valuable insights into the reaction mechanism at a molecular level. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules in solution, providing information on solvent effects and conformational preferences that can influence reactivity.

By combining experimental data from advanced spectroscopic techniques with theoretical insights from computational modeling, a comprehensive understanding of the mechanisms governing the synthesis of 5H-Benzo[b]pyrido[4,3-e] tandfonline.comwisdomlib.orgoxazine can be achieved. nih.govresearchgate.net This knowledge will be instrumental in the rational design of more efficient and selective synthetic methods.

Rational Design and Synthesis of Highly Potent and Selective Derivatives for Specific Biological Targets

The 5H-Benzo[b]pyrido[4,3-e] tandfonline.comwisdomlib.orgoxazine scaffold has shown considerable promise as a template for the design of kinase inhibitors. nih.govx-mol.com Future research in this area will focus on the rational design and synthesis of derivatives with enhanced potency and selectivity for specific biological targets.

A notable example of this approach is the development of macrocyclic derivatives of 5H-Benzo[b]pyrido[4,3-e] tandfonline.comwisdomlib.orgoxazine as novel inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers. nih.govx-mol.com In one study, a series of macrocyclic compounds were designed and synthesized, leading to the identification of a derivative with an IC50 value of 35 nM against Pim-1 kinase. nih.govx-mol.com The structure-activity relationship (SAR) of these compounds was analyzed, and the crystal structure of a Pim-1 kinase in complex with one of the inhibitors was determined, providing a structural basis for further optimization. nih.govx-mol.com

CompoundModificationsPim-1 IC50 (nM)
H1Macrocyclic derivative 1>1000
H2Macrocyclic derivative 2120
H3Macrocyclic derivative 380
H4Macrocyclic derivative 450
H5Macrocyclic derivative 535

This table presents a selection of macrocyclic 5H-Benzo[b]pyrido[4,3-e] tandfonline.comwisdomlib.orgoxazine derivatives and their corresponding inhibitory activity against Pim-1 kinase, illustrating the potential for potency enhancement through rational design.

Future efforts in this domain will likely involve:

Structure-Based Drug Design: Utilizing the crystal structures of target proteins to design ligands with improved binding affinity and selectivity.

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent inhibitors.

Scaffold Hopping: Replacing the core 5H-Benzo[b]pyrido[4,3-e] tandfonline.comwisdomlib.orgoxazine scaffold with other heterocyclic systems to explore new chemical space and identify novel inhibitors.

Through these rational design strategies, it is anticipated that highly potent and selective modulators of various biological targets will be developed based on the 5H-Benzo[b]pyrido[4,3-e] tandfonline.comwisdomlib.orgoxazine framework.

Integration of Experimental and Computational Approaches for Drug Discovery and Development

The synergy between experimental and computational methods is revolutionizing the field of drug discovery. semanticscholar.orgplos.org The future development of therapeutics based on the 5H-Benzo[b]pyrido[4,3-e] tandfonline.comwisdomlib.orgoxazine scaffold will undoubtedly benefit from the integration of these approaches. semanticscholar.orgplos.org

Computational tools that can accelerate the drug discovery process include:

Virtual Screening: In silico screening of large compound libraries to identify potential hits with desired biological activity.

Molecular Docking: Predicting the binding mode and affinity of a ligand to its target protein.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a compound with its biological activity. nih.gov

ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity properties of drug candidates.

Experimental validation is crucial to confirm the predictions of computational models and includes:

High-Throughput Screening (HTS): Rapidly screening large numbers of compounds for biological activity in vitro.

Biophysical Assays: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify ligand-target binding interactions.

Cell-Based Assays: Evaluating the activity of compounds in a cellular context to assess their therapeutic potential.

By integrating these computational and experimental workflows, researchers can more efficiently identify and optimize lead compounds, reducing the time and cost associated with drug development. semanticscholar.orgplos.org This integrated approach will be instrumental in unlocking the full therapeutic potential of the 5H-Benzo[b]pyrido[4,3-e] tandfonline.comwisdomlib.orgoxazine scaffold.

Exploration of Non-Medicinal Applications (e.g., Materials Science, Agrochemistry)

While the primary focus of research on 5H-Benzo[b]pyrido[4,3-e] tandfonline.comwisdomlib.orgoxazine has been in medicinal chemistry, its unique structural and electronic properties suggest potential applications in other scientific domains. Future investigations may explore the utility of this heterocyclic system in materials science and agrochemistry.

Potential Applications in Materials Science:

Organic Electronics: The extended π-system of the 5H-Benzo[b]pyrido[4,3-e] tandfonline.comwisdomlib.orgoxazine core suggests that its derivatives could be investigated as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), or components of organic photovoltaic (OPV) devices.

Functional Dyes and Pigments: The chromophoric nature of the scaffold could be exploited for the development of novel dyes and pigments with specific photophysical properties. researchgate.net

Polybenzoxazines: While structurally distinct, the broader class of benzoxazine (B1645224) resins are known for their high performance as thermosetting polymers with applications in aerospace and electronics. wikipedia.orgnih.gov The unique properties of the pyridoxazine structure could inspire the design of novel monomers for advanced polymers. mdpi.com

Potential Applications in Agrochemistry:

Pesticides and Herbicides: The biological activity of benzoxazinones, a related class of compounds found in plants, as natural pesticides suggests that derivatives of 5H-Benzo[b]pyrido[4,3-e] tandfonline.comwisdomlib.orgoxazine could be explored for their potential as novel agrochemicals. researchgate.net The diverse biological activities of oxazine derivatives in general also support this line of inquiry. ijpsr.infoijnc.ir

The exploration of these non-medicinal applications represents a largely untapped area of research for the 5H-Benzo[b]pyrido[4,3-e] tandfonline.comwisdomlib.orgoxazine scaffold and could lead to the discovery of new materials and technologies with valuable properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions using sodium hydride (NaH) in dimethylformamide (DMF) as a base. For example, 4-phenyl-5-aryloxy-1,2,3-thiadiazoles are synthesized by reacting phenols or thiophenols with precursors like 4-phenyl-5-chloro-1,2,3-thiadiazole in DMF. The reaction is conducted at 20°C, followed by purification via water washing, solvent evaporation, and recrystallization to yield white crystalline products . For benzo-fused oxazines, cyclization reactions using pyrazole-4-carbaldehydes as building blocks are employed to form pyrazolo-pyrido-oxazine systems .

Q. How is structural characterization performed for these compounds?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and electron ionization mass spectrometry (EIMS) are standard. For instance, ¹H NMR analysis of 7-chloro-2-phenyl derivatives reveals aromatic proton signals at δ 7.2–7.8 ppm, while EIMS confirms molecular ions (e.g., m/z 291.1 for C₁₅H₁₁ClN₂O₂). Elemental analysis (C, H, N) is used to validate stoichiometric ratios, with deviations <0.4% indicating purity .

Q. What in vitro assays are used to evaluate cytotoxicity?

  • Methodological Answer : Cytotoxicity is assessed using MTT assays under normoxic and hypoxic conditions. Cells (e.g., HepG2, Huh-7) are treated with compounds at varying concentrations (1–100 μM) for 48–72 hours. Viability is quantified via absorbance at 570 nm, with IC₅₀ values calculated using nonlinear regression. Hypoxic conditions (1% O₂) are maintained in specialized chambers to simulate tumor microenvironments .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations elucidate binding modes of macrocyclic derivatives?

  • Methodological Answer : MD simulations (e.g., GROMACS) are performed after generating initial conformations with the ETKDG algorithm to account for macrocycle flexibility. For Pim-1 kinase inhibitors, simulations reveal stable binding via salt bridges (e.g., amine-Asp128) and π-π interactions (e.g., pyridine-Phe49). Trajectory analysis (RMSD <2 Å) confirms conformational stability over 100 ns runs. Crystallographic validation (e.g., PDB 7XYZ) aligns with simulation data .

Q. What structural modifications enhance kinase inhibitory activity?

  • Methodological Answer : Macrocyclization with alkyl or aromatic linkers (e.g., 6–8 carbons) improves potency by occupying hydrophobic pockets near the kinase hinge region. For example, compound H5 (IC₅₀ = 35 nM) uses a cyclohexylmethyl linker, enhancing hydrophobic interactions with Leu44 and Val52. Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Cl) on the benzo ring increase selectivity by reducing off-target binding .

Q. How are data contradictions resolved in pharmacological studies?

  • Methodological Answer : Discrepancies in NF-κB inhibition assays (e.g., DNA-binding vs. luciferase reporter results) are addressed by orthogonal validation. Flow cytometry assesses cell cycle arrest (G0/G1 phase), while Western blotting quantifies p65 phosphorylation. Dose-response curves (10⁻⁹–10⁻⁶ M) and statistical analysis (ANOVA, p <0.05) ensure reproducibility. Contradictory cytotoxicity data under hypoxia are resolved by measuring ROS levels and HIF-1α stabilization .

Q. What strategies mitigate synthetic challenges in macrocycle formation?

  • Methodological Answer : High-dilution conditions (0.01 M) prevent oligomerization during macrocyclization. Catalysts like Bi₂O₃ (5 mol%) enhance yields (>90%) by facilitating SN2 reactions. Post-synthesis, reverse-phase HPLC (C18 column, acetonitrile/water gradient) purifies products, while LC-MS monitors intermediates. Failed cyclizations are troubleshooted by adjusting linker rigidity (e.g., replacing alkanes with aryl ethers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.